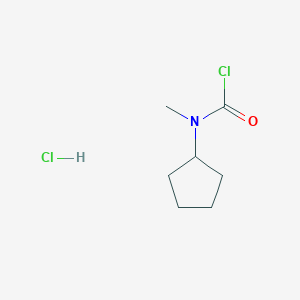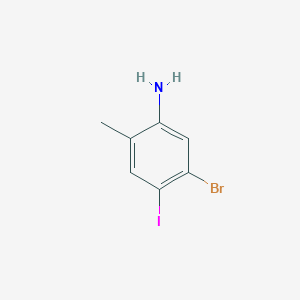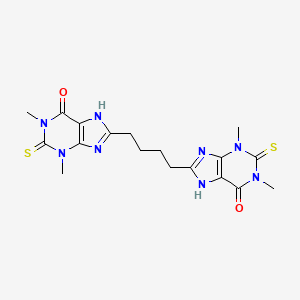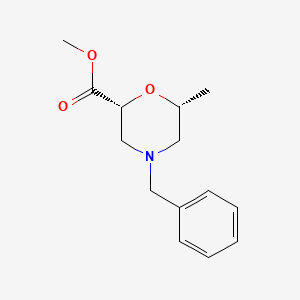![molecular formula C20H23N3O3 B12931964 2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 907-65-3](/img/structure/B12931964.png)
2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Dimethylamino)ethoxy)-3-(4-methoxybenzyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines a pyrido[1,2-a]pyrimidin-4-one core with a dimethylaminoethoxy and methoxybenzyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethoxy)-3-(4-methoxybenzyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the pyrido[1,2-a]pyrimidin-4-one core, which can be synthesized through a cyclization reaction of appropriate precursors. The dimethylaminoethoxy and methoxybenzyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Dimethylamino)ethoxy)-3-(4-methoxybenzyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethoxy or methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-(Dimethylamino)ethoxy)-3-(4-methoxybenzyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-(Dimethylamino)ethoxy)-3-(4-methoxybenzyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: A related compound with a simpler structure.
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but has different core structure.
Pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with similar core structure but different substituents.
Uniqueness
2-(2-(Dimethylamino)ethoxy)-3-(4-methoxybenzyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
907-65-3 |
|---|---|
Formule moléculaire |
C20H23N3O3 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C20H23N3O3/c1-22(2)12-13-26-19-17(14-15-7-9-16(25-3)10-8-15)20(24)23-11-5-4-6-18(23)21-19/h4-11H,12-14H2,1-3H3 |
Clé InChI |
HKDJBVYUFOBVNW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=C(C(=O)N2C=CC=CC2=N1)CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12931898.png)

![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)






![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)

![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)
